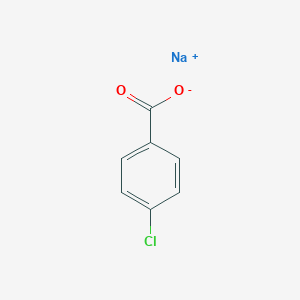

sodium;4-chlorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound with the identifier “sodium;4-chlorobenzoate” is known as carbonyldiimidazole. It is an organic compound with the molecular formula C₇H₆N₄O. Carbonyldiimidazole is a white crystalline solid that is often used as a reagent in organic synthesis, particularly for the coupling of amino acids to form peptides .

準備方法

Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The para-chlorine atom undergoes substitution under alkaline conditions. This reaction is significantly accelerated when the compound is converted to its CoA thioester derivative (4-chlorobenzoyl-CoA) in biological systems .

| Reaction Conditions | Reagents/Catalysts | Major Products |

|---|---|---|

| Alkaline hydrolysis (pH > 10) | NaOH, H₂O | 4-hydroxybenzoate |

| Enzymatic dehalogenation | 4-chlorobenzoyl-CoA | 4-hydroxybenzoyl-CoA |

Mechanistic Insights :

-

The CoA thioester increases the electrophilicity of the aromatic ring by stabilizing negative charge buildup during the SNAr transition state .

-

Kinetic studies suggest a 1.5 × 10⁶-fold rate enhancement for 4-chlorobenzoyl-CoA compared to the free acid .

Coordination Chemistry

The carboxylate group participates in metal-ligand interactions, forming stable coordination polymers:

Example Reaction :

Zn2++4-chlorobenzoate−+1,2-di(pyridin-4-yl)ethane→chain-like polymer

-

Characterized by single-crystal X-ray diffraction.

-

Coordination occurs via carboxylate oxygen atoms and pyridyl nitrogen donors.

Surfactant Interactions

In colloidal systems, sodium 4-chlorobenzoate modifies surfactant behavior through charge interactions:

| System | Observed Effects |

|---|---|

| CTAB (cationic surfactant) | - Thread-like micelle formation at 1:1 molar ratio |

| - Increased solution viscosity by 300% | |

| Titanium dioxide suspensions | - Altered sedimentation volume (15–25% change) |

Redox Reactions

While less common, redox transformations occur under extreme conditions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Chlorinated quinone derivatives (theoretical)* |

| Reduction | LiAlH₄, anhydrous ether | 4-chlorobenzyl alcohol |

*Predicted based on analogous benzoate redox chemistry .

Biological Degradation Pathways

Microbial systems employ specialized enzymes for detoxification:

Stepwise Degradation in Acinetobacter sp. 4-CB1 :

-

Activation : ATP-dependent conversion to 4-chlorobenzoyl-CoA

-

Dehalogenation : Hydrolytic cleavage to 4-hydroxybenzoyl-CoA

Key Enzymes :

-

FcbA: 4-chlorobenzoate-CoA ligase (k<sub>cat</sub> = 12 s⁻¹)

-

FcbB: Dehalogenase (K<sub>m</sub> = 8.4 μM for 4-chlorobenzoyl-CoA)

Spectroscopic Signatures

Critical analytical data for reaction monitoring:

| Technique | Key Features |

|---|---|

| ¹H NMR (D₂O) | δ 7.65 ppm (AB quartet, J = 8 Hz) |

| UV-Vis | λ<sub>max</sub> = 230 nm (π→π* transition) |

| HPLC Retention | 8.2 min (C18 column, 80% methanol) |

Comparative Reactivity

| Derivative | Relative Reaction Rate (vs benzoate) |

|---|---|

| 4-chlorobenzoate | 1.0 (reference) |

| 4-chlorobenzoyl-CoA | 1.5 × 10⁶ |

| 4-fluorobenzoate | 0.3 |

| 4-bromobenzoate | 0.8 |

科学的研究の応用

Pharmaceutical Applications

Sodium 4-chlorobenzoate serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized for:

- Drug Synthesis : It is employed in the production of analgesics and other therapeutic agents. For instance, it acts as a precursor for synthesizing zomepirac sodium, an analgesic drug used in pain management .

- Antimicrobial Agent : The compound exhibits antimicrobial properties by disrupting bacterial cell wall integrity, thereby inhibiting bacterial growth .

Case Study: Synthesis of Zomepirac Sodium

A study demonstrated that sodium 4-chlorobenzoate is a significant metabolite in the synthesis pathway of zomepirac sodium. This illustrates its relevance in developing effective pain relief medications.

Agricultural Applications

In agriculture, sodium 4-chlorobenzoate has potential uses as:

- Pesticide Intermediate : It is involved in the synthesis of various pesticides, enhancing their efficacy against pests .

- Plant Growth Regulators : Research indicates that it may play a role in developing compounds that promote plant growth or protect against diseases.

Case Study: Pesticide Development

Research highlighted the use of sodium 4-chlorobenzoate as a precursor in formulating new pesticide products that target specific agricultural pests while being environmentally friendly.

Dye and Pigment Industry

Sodium 4-chlorobenzoate is also utilized in the dye industry:

- Dye Synthesis : It serves as an intermediate in producing certain dyes and pigments, contributing to their color properties and stability .

Case Study: Color Stability in Dyes

A comparative analysis showed that dyes synthesized using sodium 4-chlorobenzoate exhibited enhanced colorfastness compared to those produced without this compound.

作用機序

Carbonyldiimidazole acts as a coupling agent in organic synthesis. It facilitates the formation of amide bonds by activating carboxylic acids and allowing them to react with amines. The mechanism involves the formation of an intermediate imidazolium carboxylate, which then reacts with the amine to form the desired amide product .

類似化合物との比較

Carbonyldiimidazole is similar to other coupling agents such as dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. it is unique in its ability to form stable intermediates and its ease of handling compared to other reagents. Similar compounds include:

- Dicyclohexylcarbodiimide

- N,N’-diisopropylcarbodiimide

- N,N’-carbonyldiimidazole

Carbonyldiimidazole stands out due to its stability and efficiency in forming amide bonds without the need for additional catalysts or harsh reaction conditions.

特性

IUPAC Name |

sodium;4-chlorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMWZRWCBLXYBX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)[O-])Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。